beta-Isopropylmalate
Description
Properties
CAS No. |
921-28-8 |
|---|---|
Molecular Formula |
C7H12O5 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(2S,3S)-2-hydroxy-3-propan-2-ylbutanedioic acid |
InChI |
InChI=1S/C7H12O5/c1-3(2)4(6(9)10)5(8)7(11)12/h3-5,8H,1-2H3,(H,9,10)(H,11,12)/t4-,5-/m0/s1 |
InChI Key |
RNQHMTFBUSSBJQ-WHFBIAKZSA-N |
SMILES |
CC(C)C(C(C(=O)O)O)C(=O)O |
Isomeric SMILES |
CC(C)[C@@H]([C@@H](C(=O)O)O)C(=O)O |
Canonical SMILES |
CC(C)C(C(C(=O)O)O)C(=O)O |
Other CAS No. |
921-28-8 |
Pictograms |
Irritant |
Synonyms |
3-isopropylmalate beta-isopropylmalate beta-isopropylmalate, erythro-(L)-isome |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-Isopropylmalate is synthesized through the isomerization of alpha-isopropylmalate. The enzyme isopropylmalate isomerase catalyzes this reaction, converting alpha-isopropylmalate to this compound via the formation of cis-dimethylcitraconate .
Industrial Production Methods: : In industrial settings, this compound can be produced using microbial fermentation processes. Microorganisms such as Escherichia coli can be genetically engineered to overproduce the enzymes involved in the leucine biosynthesis pathway, thereby increasing the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: : Beta-Isopropylmalate undergoes several types of chemical reactions, including:
Decarboxylation: The product of the oxidation reaction, 3-carboxy-4-methyl-2-oxopentanoate, undergoes decarboxylation to form 4-methyl-2-oxopentanoate.
Common Reagents and Conditions
Oxidation: Requires the presence of the enzyme this compound dehydrogenase and NAD+ as a cofactor.
Decarboxylation: Occurs spontaneously under physiological conditions following the oxidation reaction.
Major Products
Oxidation: 3-carboxy-4-methyl-2-oxopentanoate.
Decarboxylation: 4-methyl-2-oxopentanoate.
Scientific Research Applications
Metabolic Engineering and Biotechnology
Beta-isopropylmalate plays a crucial role in the metabolic pathways of various organisms, particularly in yeast and fungi. Its application in metabolic engineering has been significant for enhancing the production of valuable metabolites.
-
Case Study: Yeast Metabolism
A study developed a genetically encoded biosensor for monitoring branched-chain amino acid metabolism in Saccharomyces cerevisiae. This biosensor utilizes the function of Leu3p to control the expression of green fluorescent protein (GFP), allowing researchers to isolate high-producing strains for isobutanol and isopentanol production. The biosensor's configurations enable high-throughput screening for improved production rates of these alcohols derived from leucine metabolism . -
Application in Pichia Yeasts
The Pichia pastoris and Pichia stipitis species have been engineered to utilize methanol and xylose, respectively, for cell growth and recombinant protein production. Research into their metabolic networks has revealed insights into this compound's role in enhancing production capabilities, particularly in biotechnological applications .
Plant Biology
This compound is also significant in plant biology, particularly concerning amino acid biosynthesis and secondary metabolite production.
- Case Study: Arabidopsis Research
In Arabidopsis thaliana, the enzyme AtIPMDH1 catalyzes the oxidative decarboxylation step in both glucosinolate and leucine biosynthesis. Mutations in this enzyme lead to reduced levels of free leucine and glucosinolates, indicating its critical role in these pathways. The enzyme's activity is regulated by redox modifications, suggesting that this compound has a dual role in primary and specialized metabolism within plants .
Lipid Metabolism
Recent studies have identified this compound dehydrogenase as a key enzyme in lipid biosynthesis.
- Case Study: Oleaginous Fungi
Research on the oleaginous fungus Mortierella alpina demonstrated that the expression of the IPMDH-encoding gene MaLeuB resulted in a 20.2% increase in total fatty acid content compared to control strains. This increase was associated with significant upregulation of branched-chain amino acids such as leucine and isoleucine during lipid accumulation phases. These findings suggest that this compound can enhance lipogenesis by influencing amino acid metabolism .
Summary Table of Applications
| Application Area | Organism/Model | Key Findings |
|---|---|---|
| Metabolic Engineering | Saccharomyces cerevisiae | Development of a biosensor for BCAA metabolism |
| Plant Biology | Arabidopsis thaliana | Role in glucosinolate and leucine biosynthesis |
| Lipid Metabolism | Mortierella alpina | Increased fatty acid content via gene expression |
Mechanism of Action
Beta-Isopropylmalate exerts its effects through its role in the leucine biosynthesis pathway. The compound is formed from alpha-isopropylmalate by the enzyme isopropylmalate isomerase. It is then oxidized by this compound dehydrogenase to form 3-carboxy-4-methyl-2-oxopentanoate, which undergoes decarboxylation to produce 4-methyl-2-oxopentanoate. This product is subsequently converted to leucine through a series of enzymatic reactions .
Comparison with Similar Compounds
Alpha-Isopropylmalate (α-IPM)
α-IPM is the precursor to β-IPM, synthesized by α-isopropylmalate synthase (Leu4/Leu5) from acetyl-CoA and α-ketoisovalerate. Unlike β-IPM, α-IPM regulates the expression of leucine biosynthesis genes (e.g., LEU1, LEU2) in yeast through feedback mechanisms involving α-IPM itself and the regulatory protein Leu3 . While β-IPM is strictly a metabolic intermediate, α-IPM serves dual roles as both a substrate and a signaling molecule .
Substrate Specificity of IPMDH and Related Dehydrogenases
IPMDH exhibits distinct substrate preferences compared to homologs:
- β-Methylmalate and Citramalate: The archaeal enzyme from Methanocaldococcus jannaschii (MJ0720) catalyzes the oxidative decarboxylation of β-IPM, β-methylmalate, and D-malate, demonstrating broader substrate flexibility .
Table 1: Substrate Specificity of Dehydrogenases
| Enzyme | Organism | Substrates | Reference |
|---|---|---|---|
| IPMDH (Leu2) | Saccharomyces cerevisiae | β-IPM | |
| MJ0720 | M. jannaschii | β-IPM, β-methylmalate, D-malate | |
| D-Malate dehydrogenase | Escherichia coli | D-malate |
Structural and Sequence Variations
IPMDH sequences vary significantly across species, reflecting functional adaptations:
- Chloroplastic Transit Peptide: The potato IPMDH includes a 29-amino acid transit peptide for chloroplast localization, absent in prokaryotic homologs .
- Sequence Identity : Potato IPMDH shares 33.3% identity with the rape enzyme and 28.6% with Bacillus subtilis, highlighting evolutionary divergence .
- Gene Duplication : Aspergillus niger possesses two differentially expressed leuB genes, suggesting functional specialization in BCAA metabolism .
Table 2: Structural Features of IPMDH Across Species
Regulatory Mechanisms
Q & A
Q. What is the enzymatic role of beta-isopropylmalate dehydrogenase (β-IPMDH) in leucine biosynthesis?
this compound dehydrogenase (β-IPMDH), encoded by the LEU2 gene in yeast, catalyzes the NAD-dependent oxidative decarboxylation of this compound (β-IPM) to alpha-ketoisocaproate (α-KIC), the third step in leucine biosynthesis . Methodologically, enzyme activity can be assayed using spectrophotometry to monitor NAD reduction at 340 nm, with purified β-IPMDH obtained via affinity chromatography from recombinant Saccharomyces cerevisiae strains . Genetic complementation studies in leu2 mutant strains (e.g., Zygosaccharomyces rouxii) confirm functional conservation across species .
Q. How is this compound synthesized in microbial systems?
β-IPM is generated via isomerization of alpha-isopropylmalate (α-IPM) by isopropylmalate isomerase (EC 4.2.1.33), which is structurally characterized in E. coli and yeast. Isotopic labeling studies (e.g., -glucose tracing) combined with LC-MS can track β-IPM accumulation in leucine-auxotrophic mutants . Synthetic routes for β-IPM involve chemical synthesis using dimethylcitraconate as a precursor, validated via NMR and X-ray crystallography .
Advanced Research Questions
Q. What structural features of β-IPMDH enable its substrate specificity and catalytic efficiency?
β-IPMDH exhibits a conserved Rossmann fold for NAD binding and a flexible loop domain that stabilizes β-IPM. Site-directed mutagenesis of residues (e.g., Lys245, Asp251) in Sulfolobus acidocaldarius β-IPMDH revealed reduced catalytic activity, confirmed via kinetic assays (, ) . Structural comparisons with homologs (e.g., MJ0720 in archaea) highlight divergent substrate-binding pockets explaining β-IPMDH’s preference for β-IPM over malate derivatives .
Q. How does β-IPMDH’s regulatory network integrate with branched-chain amino acid biosynthesis?
In Saccharomyces cerevisiae, β-IPMDH expression is transcriptionally regulated by Leu3p, which binds to upstream activating sequences (UAS) under leucine-limiting conditions. Chromatin immunoprecipitation (ChIP-seq) and RNAi knockdown studies demonstrate cross-talk with α-IPM synthase (LEU4/LEU9) feedback inhibition by leucine . Flux balance analysis (FBA) models of E. coli leucine biosynthesis further quantify β-IPMDH’s contribution to metabolic pathway robustness .
Q. What evolutionary mechanisms underlie the divergence of β-IPMDH from other malate dehydrogenases?
Phylogenetic analysis of β-IPMDH homologs suggests gene duplication and functional divergence from ancestral malate dehydrogenases. For example, Sulfolobus β-IPMDH shares <30% sequence identity with Bacillus malate dehydrogenase but retains conserved catalytic motifs. Ancestral sequence reconstruction (ASR) and molecular dynamics simulations reveal adaptive mutations (e.g., Gly152Ala) that enhanced β-IPM binding during thermophilic adaptation .
Methodological Challenges and Data Interpretation
Q. How can researchers resolve discrepancies in β-IPMDH kinetic data across studies?
Discrepancies in reported values (e.g., 0.2–1.5 mM for β-IPM) may arise from assay conditions (pH, temperature) or enzyme purity. Standardization using recombinant His-tagged β-IPMDH expressed in E. coli BL21(DE3) and purified via Ni-NTA affinity chromatography minimizes variability . Coupling assays with diaphorase and resazurin improve sensitivity for low-activity mutants .
Q. What strategies optimize heterologous β-IPMDH expression for structural studies?
Codon optimization of LEU2 for E. coli expression systems (e.g., pET-28a+) enhances soluble protein yield. Co-expression with chaperones (GroEL/GroES) mitigates aggregation in thermophilic β-IPMDH variants. Cryo-EM and X-ray crystallography (1.8–2.5 Å resolution) require concentrated enzyme (>10 mg/mL) in 20 mM Tris-HCl (pH 8.0) with 150 mM NaCl .
Experimental Design Considerations
Q. How to design a knockout study to assess β-IPMDH’s role in microbial leucine auxotrophy?
Use CRISPR-Cas9 to disrupt LEU2 in S. cerevisiae, followed by growth assays on minimal media ± leucine. Complementation with plasmid-borne LEU2 (e.g., pRS415-LEU2) confirms phenotype rescue . Metabolomic profiling (GC-MS) of Δleu2 strains identifies β-IPM accumulation and α-KIC depletion .
Q. What computational tools predict β-IPMDH’s interaction with novel substrates or inhibitors?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using β-IPMDH crystal structures (PDB: 3RXX) can screen for inhibitors targeting the active site. Machine learning models (e.g., AlphaFold2) predict mutational effects on substrate specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
